molecular formula C13H16N2O2 B7537611 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one

4-[2-(2-Methylphenyl)acetyl]piperazin-2-one

Cat. No. B7537611
M. Wt: 232.28 g/mol
InChI Key: GOLAZVNLOMUERX-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenyl)acetyl]piperazin-2-one, also known as MPAP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MPAP has been found to exhibit various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.

Mechanism of Action

The exact mechanism of action of 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one is not fully understood. However, it has been suggested that 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one has also been found to modulate the activity of the dopamine and glutamate systems, which are implicated in the development of addiction and psychosis.
Biochemical and Physiological Effects
4-[2-(2-Methylphenyl)acetyl]piperazin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and reward. 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one has also been found to reduce the levels of corticosterone, a stress hormone, in the blood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise modulation of this receptor, which is involved in various physiological and pathological processes. However, one of the limitations of using 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one is its limited solubility in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several future directions for the study of 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one. One direction is to further elucidate its mechanism of action at the molecular level, which can provide insights into its therapeutic potential. Another direction is to evaluate its efficacy and safety in human clinical trials, which can pave the way for its use in the treatment of various psychiatric and neurological disorders. Additionally, the development of new analogs of 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one with improved pharmacological properties can expand its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-methylphenylacetic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one.

Scientific Research Applications

4-[2-(2-Methylphenyl)acetyl]piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. 4-[2-(2-Methylphenyl)acetyl]piperazin-2-one has also been evaluated for its potential use in the treatment of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

4-[2-(2-methylphenyl)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-4-2-3-5-11(10)8-13(17)15-7-6-14-12(16)9-15/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLAZVNLOMUERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methylphenyl)acetyl]piperazin-2-one

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